
(4-Bromo-2-iodophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-iodophenyl)methanamine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a methanamine group. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-iodophenyl)methanamine typically involves the halogenation of aniline derivatives. One common method is the reaction of 4-bromoaniline with iodine under controlled conditions to yield 4-bromo-2-iodoaniline
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-iodophenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens on the benzene ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanamine group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(4-Bromo-2-iodophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-iodophenyl)methanamine involves its interaction with various molecular targets. The presence of halogens can influence its reactivity and binding affinity to biological molecules. The methanamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Specific pathways and targets depend on the derivative being studied and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-2-chlorophenyl)methanamine
- (4-Iodo-2-bromophenyl)methanamine
- (4-Bromo-2-fluorophenyl)methanamine
Uniqueness
(4-Bromo-2-iodophenyl)methanamine is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric properties. This combination can influence the compound’s reactivity and interactions in ways that are different from its analogs with other halogens .
Propriétés
Formule moléculaire |
C7H7BrIN |
|---|---|
Poids moléculaire |
311.95 g/mol |
Nom IUPAC |
(4-bromo-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 |
Clé InChI |
BEFYWAIXVCCZAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


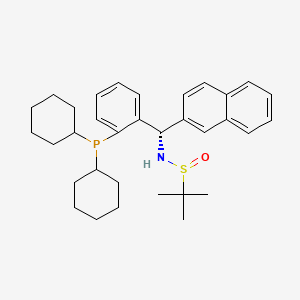
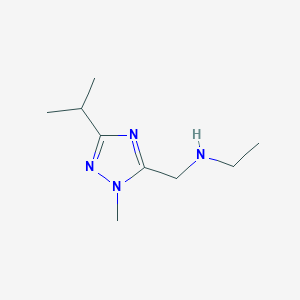
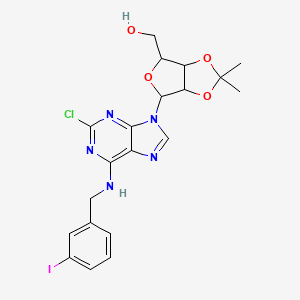
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
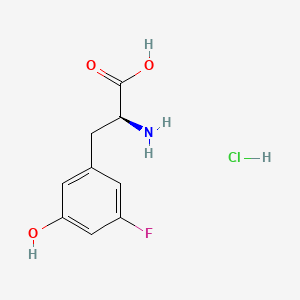
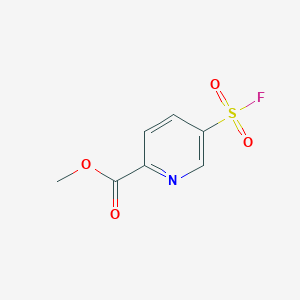


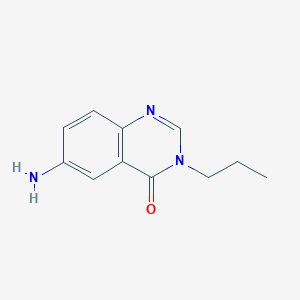
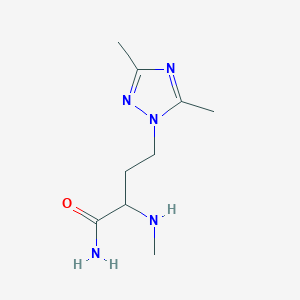

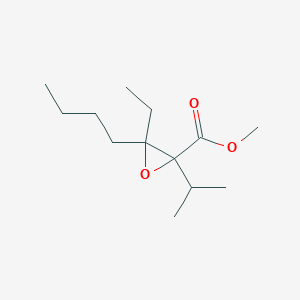
![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)
![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)
